REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5]O[CH2:3][CH2:2]1.Cl[C:8]1[C:13]([Br:14])=[CH:12][N:11]=[C:10]([CH2:15][OH:16])[CH:9]=1.ClC1C(O)=NC=CC=1Cl>>[N:1]1([C:8]2[C:13]([Br:14])=[CH:12][N:11]=[C:10]([CH2:15][OH:16])[CH:9]=2)[CH2:6][CH2:5][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1Br)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CC1Cl)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C1=CC(=NC=C1Br)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |